methyl N-[1-(furan-2-yl)ethylideneamino]carbamate
Description
FTIR Spectroscopy
| Peak (cm⁻¹) | Assignment | Source |
|---|---|---|
| 1725–1700 | C=O stretch (carbamate) | |
| 1660–1640 | C=N stretch (imine) | |
| 3100–3070 | C-H stretch (furan) | |
| 3350–3320 | N-H stretch |
NMR Spectroscopy
- δ 7.35–7.40 (1H, d, furan H-3)
- δ 6.30–6.35 (1H, m, furan H-4)
- δ 6.20–6.25 (1H, d, furan H-5)
- δ 3.70–3.75 (3H, s, OCH₃)
- δ 3.10–3.20 (2H, m, CH₂ linker)
- δ 2.85–2.95 (1H, br, NH)
- δ 160.5 (C=O)
- δ 152.3 (C=N)
- δ 142.1–110.2 (furan carbons)
- δ 56.8 (OCH₃)
UV-Vis Spectroscopy
Computational Chemistry Investigations (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on furan oxygen (-0.42 e) and carbamate carbonyl (-0.38 e).
- Frontier molecular orbitals :
Optimized Geometry Parameters
| Parameter | Calculated Value |
|---|---|
| C=O bond length | 1.22 Å |
| N=C bond length | 1.28 Å |
| OCH₃ dihedral angle | 15.2° (relative to furan) |
Thermodynamic Properties
Properties
IUPAC Name |
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPMLUUFQYIBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279212 | |
| Record name | Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22589-72-6 | |
| Record name | Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hofmann Rearrangement
- A primary carboxamide (e.g., furan-2-carboxamide) is treated with sodium hypochlorite or bromine in an alkaline medium.
- The reaction leads to the formation of an isocyanate intermediate.
- The isocyanate then reacts with methanol to yield methyl N-[1-(furan-2-yl)ethylideneamino]carbamate.
- Yields can vary based on the choice of oxidizing agent and reaction conditions.
- Modified reagents such as iodine(III) compounds have been shown to enhance yield and selectivity.
Curtius Rearrangement
- An acyl azide derived from furan-2-carboxylic acid is generated.
- Upon heating, the azide decomposes to form an isocyanate.
- This isocyanate reacts with an alcohol (methanol) to form the carbamate.
This method can provide high yields but requires careful handling of azides due to their explosive nature in some conditions.
Direct Reaction with Isocyanates
- Furan-2-yl ethanol is reacted with methyl isocyanate in a suitable solvent (e.g., dichloromethane or THF).
- The reaction typically occurs at room temperature or slightly elevated temperatures.
Data Table: Yield Comparison for Various Solvents
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Xylene | 30 | 13 | 55 |
| Toluene | 30 | 12 | 86 |
| DCM | 30 | 18 | 43 |
| THF | 30 | 15 | 70 |
| Ethyl Acetate | 30 | 14 | 59 |
The choice of solvent significantly impacts the yield, with toluene providing the highest yield among those tested.
The preparation of this compound can be achieved through various synthetic routes, each offering distinct advantages and challenges. The Hofmann rearrangement and Curtius rearrangement are traditional methods that provide reliable pathways for synthesis, while direct reactions with isocyanates offer a more straightforward approach.
Future research may focus on optimizing these methods further, exploring alternative catalysts, and improving safety protocols when handling reactive intermediates like azides and isocyanates. Additionally, exploring greener chemistry approaches could enhance the sustainability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazine moiety can be reduced to form corresponding hydrazides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding hydrazides.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
methyl N-[1-(furan-2-yl)ethylideneamino]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The exact mechanism of action of methyl N-[1-(furan-2-yl)ethylideneamino]carbamate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The furan ring and hydrazine moiety are key functional groups that contribute to its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Key Compounds:
Benomyl (methyl 1-[(butylamino)carbonyl]benzimidazol-2-ylcarbamate): A benzimidazole carbamate fungicide with a butylcarbamoyl substituent .
Pyraclostrobin (methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamate): A strobilurin-class fungicide containing a chlorophenyl-pyrazole group .
Ethyl N-[1-(furan-2-yl)ethylideneamino]carbamate: A direct analog of the target compound, differing only in the ester group (ethyl vs. methyl) .
Structural Features:
- Benomyl: The benzimidazole core enhances planar rigidity, improving binding to fungal tubulin.
- Pyraclostrobin : The chlorophenyl-pyrazole moiety increases lipophilicity and mitochondrial targeting.
Physicochemical Properties
Key Observations :
Mechanistic Differences :
- Benomyl’s benzimidazole structure enables selective binding to fungal tubulin, whereas Pyraclostrobin’s methoxycarbamate group facilitates quinone-binding site inhibition. The target compound’s furan group may alter target specificity or metabolic pathways.
Toxicological and Environmental Profiles
Critical Notes:
- The toxicological profile of the target compound remains uncharacterized, similar to 2-cyano-N-[(methylamino)carbonyl]acetamide (). This contrasts with Benomyl’s well-documented safety data .
- The furan ring may reduce environmental persistence compared to halogenated analogs like Pyraclostrobin .
Biological Activity
Methyl N-[1-(furan-2-yl)ethylideneamino]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring linked to an ethylideneamino group and a carbamate moiety. The unique structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring can undergo oxidation, while the carbamate group enhances stability and bioavailability. These interactions may modulate enzyme activity and influence biochemical pathways, which is crucial for its potential therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of furan compounds can possess significant antibacterial properties. For instance, transition metal complexes of Schiff base ligands derived from furan have demonstrated enhanced antibacterial activity compared to their parent compounds .
- Antiviral Potential : Compounds similar to this compound have been investigated for their antiviral properties, particularly against viruses like Hepatitis B. Research on related compounds has indicated effective inhibition of viral replication in vitro .
- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism may involve apoptosis induction in targeted cells .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antibacterial | Significant activity against Gram-positive bacteria | |
| Antiviral | Inhibition of Hepatitis B replication | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Studies
-
Antibacterial Activity Study :
A study evaluated the antibacterial efficacy of various furan derivatives, including this compound. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents against bacterial infections. -
Antiviral Research :
In vitro assays demonstrated that related compounds could effectively inhibit the replication of Hepatitis B virus (HBV). The compounds were found to coordinate with magnesium ions at the active site of the viral RNase H, crucial for viral replication . -
Cytotoxicity Assessment :
The cytotoxic effects were assessed on A431 human epidermoid cancer cells. The compound showed a dose-dependent increase in apoptosis markers, indicating its potential role as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
